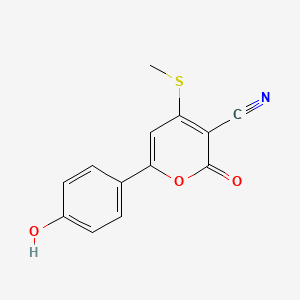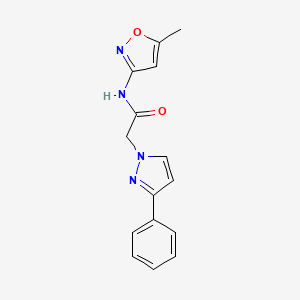![molecular formula C15H15BrN2O3S B15283352 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B15283352.png)
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide is an organic compound characterized by the presence of a bromine atom, a phenylsulfonyl group, and an anilino group attached to an N-methylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the brominated phenyl ring.
Amination: The attachment of an anilino group to the sulfonylated phenyl ring.
Acetylation: The final step involves the acetylation of the anilino group with N-methylacetamide.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other functional groups can be substituted with different atoms or groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide
- 2-[4-bromo(phenylsulfonyl)anilino]-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide may exhibit unique properties due to the presence of the N-methylacetamide group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications.
Eigenschaften
Molekularformel |
C15H15BrN2O3S |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-methylacetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-17-15(19)11-18(13-9-7-12(16)8-10-13)22(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |
InChI-Schlüssel |
BUEPBZBFEBUNRC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15283282.png)
![2-(3,4-dimethoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B15283302.png)
![7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283307.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15283310.png)


![5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283336.png)
![N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B15283344.png)

![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)

![2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether](/img/structure/B15283361.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B15283368.png)
